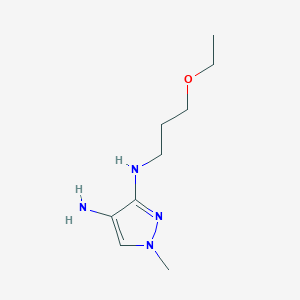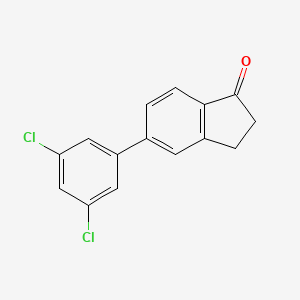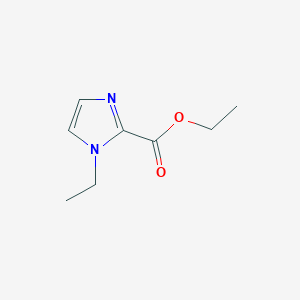![molecular formula C9H13BrN2O B8015899 Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8015899.png)
Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- is a chemical compound with the molecular formula C9H13BrN2O. It is known for its unique structure, which includes a brominated pyridine ring and a dimethylated ethanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- typically involves the reaction of 6-bromo-3-pyridinol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom, forming a de-brominated product.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: De-brominated ethanamine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylated ethanamine group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, 2-[(3-pyridinyl)oxy]-N,N-dimethyl-: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethanamine, 2-[(6-chloro-3-pyridinyl)oxy]-N,N-dimethyl-: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Ethanamine, 2-[(6-fluoro-3-pyridinyl)oxy]-N,N-dimethyl-: The presence of a fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness
Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its analogs .
Propiedades
IUPAC Name |
2-(6-bromopyridin-3-yl)oxy-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSNEJBRRFVGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N3-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-diamine](/img/structure/B8015828.png)









![6-[2-(Trifluoromethoxy)phenoxy]hexan-1-ol](/img/structure/B8015905.png)

